(+-)-Tetrahydrozoline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-2,4,6,12H,3,5,7-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJAVTDNIXVSPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
522-48-5 (mono-hydrochloride) | |
| Record name | Tetrahydrozoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID1047861 | |
| Record name | Tetrahydrozoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-22-0, 67731-53-7 | |
| Record name | (±)-Tetrahydrozoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydrozoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrozoline, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067731537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetryzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tetrahydrozoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetryzoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | TETRAHYDROZOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9U025Y077 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TETRAHYDROZOLINE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7M4KML3S8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tetrahydrozoline | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7471 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
>250 | |
| Record name | Tetryzoline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrozoline is synthesized through a multi-step chemical process. The primary method involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethylenediamine, followed by cyclization to form the imidazoline ring. The reaction conditions typically involve the use of solvents like methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, tetrahydrozoline hydrochloride is produced by reacting tetrahydrozoline base with hydrochloric acid. The process involves careful control of temperature and pH to ensure high yield and purity. The final product is then crystallized and purified for use in pharmaceutical formulations .
Chemical Reactions Analysis
Electrochemical Oxidation Mechanisms
Tetrahydrozoline undergoes pH-dependent electrochemical oxidation at modified screen-printed carbon electrodes (SPCEs). Key findings include:
-
Oxidation Potential : (vs. Ag/AgCl) in Britton-Robinson buffer (pH 9.0) using CuO/zeolite-modified electrodes .
-
Electron Transfer : Two electrons and two protons participate in the irreversible oxidation process, as confirmed by Laviron’s equation .
-
Reaction Site : Molecular orbital calculations indicate oxidation occurs at the nitrogen atom in the five-membered imidazoline ring .
Table 1: Electrochemical Parameters of Tetrahydrozoline Oxidation
| Parameter | Value | Source |
|---|---|---|
| Oxidation Potential | 0.960 V (pH 9.0) | |
| Electron Transfer (n) | 2 | |
| Transfer Coefficient (α) | 0.73 | |
| Rate Constant (κ) |
pH Dependence and Reaction Kinetics
The oxidation process is strongly influenced by pH due to proton involvement:
-
Nernstian Slope : , close to the theoretical Nernstian value of -0.059 V/pH .
-
Reaction Mechanism :
Protonation of THZ () affects electron transfer efficiency .
Table 2: pH-Dependent Oxidation Potentials
| pH | Oxidation Potential (V) |
|---|---|
| 7.0 | 1.12 |
| 8.0 | 1.08 |
| 9.0 | 0.96 |
| 10.0 | 0.84 |
| Data derived from cyclic voltammetry . |
Voltammetric Behavior and Electron Transfer
Scan rate studies reveal diffusion-controlled kinetics:
-
Current vs. Scan Rate : Linear correlation () between peak current () and .
-
Irreversibility : Peak potential shifts negatively with increasing scan rate, confirming irreversible oxidation .
Table 3: Scan Rate Effects on Oxidation Current
| Scan Rate (V/s) | Peak Current (µA) |
|---|---|
| 0.01 | 12.5 |
| 0.05 | 28.3 |
| 0.10 | 40.1 |
| 0.20 | 56.8 |
| Measurements using differential pulse voltammetry . |
Molecular Orbital Analysis of Oxidation
Density functional theory (DFT) calculations show:
-
HOMO Localization : Highest occupied molecular orbital (HOMO) resides on the nitrogen atom of the imidazoline ring, identifying it as the primary oxidation site .
-
Reaction Pathway : Oxidation proceeds via deprotonation followed by electron transfer, forming a radical cation intermediate .
Comparative Analysis with Previous Electrode Systems
CuO/zeolite-modified electrodes outperform gold-film carbon paste electrodes:
-
Sensitivity : Detection limit of vs. for gold-based systems .
-
Mechanism : Diffusion-controlled oxidation (CuO/zeolite) vs. adsorption-controlled (gold) .
Table 4: Electrode Performance Comparison
| Parameter | CuO/Zeolite | Gold-Film |
|---|---|---|
| Detection Limit (µg/mL) | 0.0799 | 0.12 |
| Linear Range (µg/mL) | 0.24–57.2 | 0.5–50 |
| Reaction Mechanism | Diffusion | Adsorption |
| Data from . |
Scientific Research Applications
Introduction to Tetrahydrozoline
Tetrahydrozoline (THZ) is an imidazoline derivative primarily used as a topical decongestant in ophthalmic and nasal formulations. It acts as an alpha-adrenergic agonist, providing symptomatic relief from redness and discomfort in the eyes due to minor irritations. Despite its common applications, tetrahydrozoline has garnered attention for its potential misuse and adverse effects, particularly in non-medical contexts.
Ophthalmic Use
Tetrahydrozoline is widely recognized for its effectiveness in treating ocular redness and irritation. It is commonly found in over-the-counter products like Visine. The mechanism involves the stimulation of alpha-1 adrenergic receptors, leading to vasoconstriction and reduced blood flow to the conjunctiva, thereby alleviating redness .
Table 1: Common Ophthalmic Formulations Containing Tetrahydrozoline
| Product Name | Concentration | Indications |
|---|---|---|
| Visine | 0.05% | Redness relief |
| Tyzine | 0.1% | Nasal decongestion |
Nasal Decongestion
In addition to its ophthalmic uses, tetrahydrozoline is utilized in nasal sprays for relieving nasal congestion. Similar to its ocular application, it works by causing vasoconstriction in the nasal mucosa, thus reducing swelling and congestion .
Pharmacokinetics and Toxicology
Research has demonstrated that tetrahydrozoline can be absorbed systemically even when applied topically. A study indicated that after ocular administration, tetrahydrozoline was detectable in serum and urine for up to 12 hours, with a mean half-life of approximately 6 hours . This systemic absorption raises concerns regarding potential toxicity, especially in cases of accidental ingestion or misuse.
Case Study: Accidental Ingestion
An 18-month-old child exhibited severe symptoms including diarrhea and somnolence after ingesting tetrahydrozoline-containing eye drops. This case underscores the risks associated with unintentional exposure to this compound .
Non-Medical Uses and Misuse
Recent literature highlights the non-medical applications of tetrahydrozoline, particularly its use in drug-facilitated sexual assaults and other criminal activities. The compound can produce false negative results on drug tests, making it a substance of concern for law enforcement .
Table 2: Documented Non-Medical Uses of Tetrahydrozoline
| Use Case | Description |
|---|---|
| Drug Facilitation | Used to incapacitate victims |
| Criminal Activities | Associated with homicide and other crimes |
| False Negative Drug Tests | Can interfere with standard drug testing methods |
Mechanism of Action
Tetrahydrozoline exerts its effects by stimulating alpha-adrenergic receptors in the arterioles of the conjunctiva and nasal mucosa. This stimulation leads to vasoconstriction, reducing blood flow and alleviating symptoms such as redness and congestion. The compound primarily targets alpha-1 adrenergic receptors, which are G-protein-coupled receptors involved in regulating vascular tone .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Activity
Tetrahydrozoline belongs to the imidazoline class, alongside naphazoline , oxymetazoline , phenylephrine , and clonidine . Key pharmacological differences include:
- Potency : Oxymetazoline and naphazoline exhibit higher α₁-adrenergic potency than tetrahydrozoline, explaining their prolonged decongestant effects .
- Efficacy : In histamine-induced erythema studies, naphazoline 0.02% demonstrated superior conjunctival blanching compared to tetrahydrozoline 0.05% .
Clinical Efficacy
- Onset/Duration : Tetrahydrozoline 0.1% achieves rapid blanching (<1 minute) with effects lasting up to 4 hours, comparable to naphazoline 0.02% .
- Concentration Dependence : A weaker tetrahydrozoline solution (0.05%) showed similar efficacy to 0.1% in reducing redness but required more frequent dosing .
Toxicity Profile
- Mechanistic Similarities : Tetrahydrozoline and clonidine both act centrally to reduce sympathetic outflow, but clonidine’s α₂ selectivity makes it more prone to causing sedation .
Chemical and Regulatory Profile
- Stability : Tetrahydrozoline hydrochloride in eye drops remains stable for ≥4 years under 4°C storage .
- Regulatory Status : Tetrahydrozoline is classified as Schedule 2 in poison regulations, similar to tetryzoline, reflecting its low systemic toxicity at therapeutic doses .
Research Findings and Innovations
- Analytical Methods : HPLC and UV spectrophotometry enable precise quantification of tetrahydrozoline in formulations, with relative standard deviations <1% .
Biological Activity
Tetrahydrozoline, also known as tetryzoline, is a sympathomimetic agent primarily used in ophthalmic and nasal formulations for its vasoconstrictive properties. This article explores its biological activity, pharmacodynamics, case studies highlighting its effects, and research findings.
Pharmacodynamics
Tetrahydrozoline acts predominantly as an alpha-1 adrenergic receptor agonist , leading to vasoconstriction in the conjunctival blood vessels and nasal passages. This mechanism alleviates symptoms such as ocular redness and nasal congestion caused by minor irritants or allergic reactions. The compound can also interact with alpha-2 adrenergic receptors, influencing central nervous system activities, which may lead to various systemic effects such as hypotension and bradycardia .
Key Pharmacokinetic Properties
- Half-Life : Approximately 6 hours after ocular administration.
- Absorption : Rapidly absorbed from the gastrointestinal tract; detectable in urine within 24 hours post-administration.
- Serum Concentration : Following administration of 0.05% solution, serum concentrations range from 0.068 to 0.380 ng/mL .
Case Studies
Several case studies have documented the adverse effects associated with tetrahydrozoline, particularly concerning unintentional ingestion.
-
Bradycardia and Complete Heart Block :
A case involving a 76-year-old man who ingested 120 mL of 0.05% tetrahydrozoline (equivalent to eight bottles of Visine) resulted in severe bradycardia and complete heart block. Initial ECG showed significant cardiac disturbances that required monitoring for over 24 hours . -
Persistent Cardiovascular Effects :
Another report described a patient experiencing prolonged cardiovascular effects lasting up to 36 hours after unintentional ingestion of a smaller quantity (67 to 102 mcg/kg). Symptoms included lethargy, dizziness, and hypotension .
Research Findings
Recent studies have focused on the broader implications of tetrahydrozoline's biological activity:
- Toxicity Reports : The FDA has documented numerous cases of accidental ingestion by children, with doses as low as 2 mL causing severe respiratory depression and bradycardia . The lowest published toxic dose in children is noted at 175 mg/kg .
- Cardiovascular and Neurological Effects : Research indicates that tetrahydrozoline can cross the blood-brain barrier, leading to potential neurological effects such as sedation and hypothermia alongside cardiovascular impacts like hypotension .
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Mechanism of Action | Alpha-1 adrenergic receptor agonist |
| Primary Uses | Ocular redness relief, nasal decongestion |
| Half-Life | ~6 hours |
| Serum Concentration Range | 0.068 - 0.380 ng/mL |
| Toxic Dose (Children) | TDLo: 175 mg/kg |
| Common Adverse Effects | Bradycardia, hypotension, CNS depression |
Q & A
Q. How can researchers address discrepancies between preclinical and clinical efficacy data for tetrahydrozoline?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
